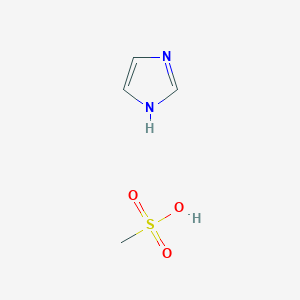
1H-imidazole;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole is a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions Methanesulfonic acid is an organosulfur compound with the formula CH₃SO₃H
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole can be synthesized through various methods, including the cyclization of amido-nitriles and the reaction of aldehydes with ammonium acetate . Methanesulfonic acid is typically produced by the oxidation of methanethiol or dimethyl sulfide with oxygen or nitrogen dioxide .
Industrial Production Methods: In industrial settings, 1H-imidazole is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia . Methanesulfonic acid is produced on a large scale through the oxidation of methyl mercaptan or dimethyl sulfide .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole-2-carboxylic acid.
Reduction: Reduction reactions can yield imidazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products:
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazoles.
Scientific Research Applications
1H-Imidazole and methanesulfonic acid have a wide range of applications in scientific research:
Chemistry: Used as catalysts in organic synthesis and as building blocks for more complex molecules.
Biology: Imidazole derivatives are found in many biological molecules, including histidine and histamine.
Medicine: Imidazole-based drugs are used to treat fungal infections, hypertension, and cancer.
Industry: Methanesulfonic acid is used as a catalyst in esterification and polymerization reactions.
Mechanism of Action
The mechanism of action of 1H-imidazole involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry . Methanesulfonic acid acts as a strong acid and a solubilizer, facilitating various chemical reactions by protonating substrates and increasing their solubility .
Comparison with Similar Compounds
Pyrrole: Another five-membered heterocycle with one nitrogen atom.
Pyrazole: Similar to imidazole but with adjacent nitrogen atoms.
Uniqueness: 1H-Imidazole is unique due to its amphoteric nature, allowing it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions and its presence in many biologically active molecules further distinguish it from other heterocycles .
Conclusion
1H-Imidazole and methanesulfonic acid are versatile compounds with significant applications in various fields. Their unique chemical properties and reactivity make them valuable in scientific research, medicine, and industry. Understanding their preparation methods, chemical reactions, and mechanisms of action can lead to the development of new and innovative applications.
Properties
CAS No. |
82220-44-8 |
|---|---|
Molecular Formula |
C3H4N2.CH4O3S C4H8N2O3S |
Molecular Weight |
164.19 g/mol |
IUPAC Name |
1H-imidazole;methanesulfonic acid |
InChI |
InChI=1S/C3H4N2.CH4O3S/c1-2-5-3-4-1;1-5(2,3)4/h1-3H,(H,4,5);1H3,(H,2,3,4) |
InChI Key |
UHJZDXBXQFVLBM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)

![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)



![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)


![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
